molecular formula C12H22N4O3 B2908129 Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate CAS No. 1226457-50-6

Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2908129
CAS No.: 1226457-50-6
M. Wt: 270.333
InChI Key: DXKWDLAPSLZPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. One notable approach involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (a precursor) with an allylurea derivative. The reaction proceeds through nucleophilic substitution or amidation, resulting in the formation of our target compound .

Future Directions

: Bhuvan Kulkarni, Sharada Thimmappaiah, Harisha Padigar, Suchetan Parameshwar Adimule, Naveen Shivalingegowda, Lokanath Krishnappagowda Neratur & Manjunatha Kumsi. “Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate.” Research on Chemical Intermediates, Volume 42, pages 7375–7396, 2016. Read more

Mechanism of Action

Target of Action

Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate is a complex compound that may interact with various targets. It’s known that piperazine derivatives, a core structure in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, indicating the potential versatility of this compound.

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, often leading to changes in cellular function .

Biochemical Pathways

Given the broad range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that this compound could interact with multiple pathways, leading to downstream effects.

Result of Action

Given the broad range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

methyl 4-[2-(prop-2-enylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3/c1-3-4-13-11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-2/h3H,1,4-10H2,2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWDLAPSLZPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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